Ficaprenol 11 chemical structure and molecular weight analysis
Ficaprenol 11 chemical structure and molecular weight analysis
An In-depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of Ficaprenol-11
Authored by: A Senior Application Scientist
Abstract
Ficaprenol-11, a C55 polyprenol, is a long-chain isoprenoid alcohol of significant interest in biochemical and pharmaceutical research due to its role as a precursor to dolichols, which are essential for glycoprotein synthesis. The precise characterization of its chemical structure and molecular weight is paramount for its application in drug development and scientific studies. This technical guide provides a comprehensive overview of the analytical methodologies employed for the definitive identification and characterization of Ficaprenol-11. We will delve into the intricacies of its chemical structure, including its stereochemistry, and provide detailed, field-proven protocols for its molecular weight determination using high-resolution mass spectrometry and structural elucidation via nuclear magnetic resonance spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the analytical chemistry of Ficaprenol-11.
Introduction to Ficaprenol-11
Ficaprenol-11 is a naturally occurring polyisoprenoid alcohol found in a variety of organisms, notably in the leaves of the decorative rubber plant, Ficus elastica, as well as in Glycine max (soybean) and Mallotus japonicus.[1][2] It belongs to the class of lipids known as prenol lipids.[1] The structure of Ficaprenol-11 consists of 11 isoprene units, giving it a molecular formula of C55H90O.[1] The arrangement and stereochemistry of these isoprene units are critical to its biological function and are a key focus of its analytical characterization.
Chemical Structure Elucidation
The chemical structure of Ficaprenol-11 is defined by the number and arrangement of its isoprene units. Its IUPAC name is (2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol.[1] This nomenclature reveals a complex stereochemistry with a mix of cis (Z) and trans (E) double bonds along the isoprenoid chain. The structural elucidation of such a large and flexible molecule requires sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
The Role of ¹³C NMR in Determining Isoprene Unit Arrangement
For long-chain polyprenols like Ficaprenol-11, ¹H NMR spectra can be complex and difficult to interpret due to signal overlap.[3] ¹³C NMR spectroscopy, however, offers better signal dispersion and is highly sensitive to the stereochemistry of the double bonds within the isoprene units.[2][3][4] This makes it the technique of choice for determining the sequence of cis and trans isoprene units.
Studies have shown that the ¹³C NMR spectrum of Ficaprenol-11 reveals a specific arrangement of its isoprene units: an ω-terminal unit, followed by three trans units, six cis units, and an α-terminal cis alcohol unit.[2][4]
Rationale: This protocol is designed to acquire a high-resolution ¹³C NMR spectrum of Ficaprenol-11 to determine the stereochemistry of its isoprene units. The choice of a high-field NMR spectrometer is crucial for achieving the necessary spectral resolution for this large molecule. Deuterated chloroform (CDCl₃) is a common solvent for polyprenols due to its excellent solubilizing properties and the well-characterized chemical shift of residual solvent protons.
Materials:
-
Purified Ficaprenol-11 sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified Ficaprenol-11 in 0.5-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer probe for the sample.
-
Set the experiment to a standard ¹³C single-pulse experiment with proton decoupling.
-
-
Acquisition Parameters:
-
Spectral Width: Set to a range that encompasses all expected ¹³C resonances (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (D1): A longer delay (e.g., 5-10 seconds) is recommended for quantitative analysis to ensure full relaxation of all carbon nuclei, although shorter delays can be used for qualitative assessment.[5]
-
Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand scans, depending on the sample concentration).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the relevant peaks to determine the relative ratios of cis and trans isoprene units.
-
Data Interpretation: The chemical shifts of the methyl carbons and the olefinic carbons are particularly informative for distinguishing between cis and trans isomers. By comparing the observed chemical shifts with established data for polyprenols, the sequence of isoprene units can be determined.[4]
Molecular Weight Analysis
The molecular weight of Ficaprenol-11 is a fundamental property for its identification and characterization. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[6][7]
Table 1: Molecular Properties of Ficaprenol-11
| Property | Value | Source |
| Molecular Formula | C₅₅H₉₀O | [1] |
| Average Molecular Weight | 767.3 g/mol | [1] |
| Monoisotopic Mass | 766.69916749 Da | [1] |
High-Resolution Mass Spectrometry (HRMS)
HRMS techniques, such as Time-of-Flight (TOF) and Orbitrap mass spectrometry, are capable of mass accuracies in the low parts-per-million (ppm) range, which is essential for unambiguously determining the elemental composition of a molecule.[6] For a large lipid like Ficaprenol-11, soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.
Rationale: This protocol couples liquid chromatography (LC) with high-resolution mass spectrometry to first separate Ficaprenol-11 from any potential impurities and then determine its accurate mass. A reversed-phase C8 column is often used for the separation of long-chain, hydrophobic molecules like polyprenols.[8] Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.[9]
Materials:
-
Purified Ficaprenol-11 sample
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, ethanol)
-
Ammonium acetate
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C8 column (e.g., 5 µm, 2.1 x 50 mm)[8]
Procedure:
-
Sample Preparation: Dissolve a small amount of Ficaprenol-11 in a suitable organic solvent (e.g., methanol/chloroform mixture) to a final concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase for injection.
-
-
Mobile Phase A: Methanol/acetonitrile/aqueous 1 mM ammonium acetate (60/20/20, v/v/v)
-
Mobile Phase B: 100% ethanol containing 1 mM ammonium acetate
-
Gradient: Start with 100% A, hold for 2 minutes, then a linear gradient to 100% B over 14 minutes, and hold at 100% B for 4 minutes.
-
Flow Rate: 200 µL/min
-
Column Temperature: 30-40 °C
-
-
MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas Temperature: 300-350 °C
-
Drying Gas Flow: 8-12 L/min
-
Mass Range: m/z 100-1500
-
Data Acquisition: Acquire data in centroid mode.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to Ficaprenol-11.
-
Identify the molecular ion peak. Common adducts for polyprenols in positive ESI mode include [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.[1]
-
Use the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion.
-
Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[1][10] For polyprenols, fragmentation typically involves the cleavage of the isoprenoid chain.[1] This can help to confirm the identity of the compound.
Integrated Analytical Workflow
The definitive characterization of Ficaprenol-11 relies on an integrated approach that combines chromatographic separation with high-resolution mass spectrometry and NMR spectroscopy.
Caption: Integrated workflow for the analysis of Ficaprenol-11.
Conclusion
The comprehensive analysis of Ficaprenol-11 requires the synergistic use of advanced analytical techniques. High-resolution mass spectrometry provides an accurate molecular weight and elemental composition, confirming its identity as C55H90O. ¹³C Nuclear Magnetic Resonance spectroscopy is indispensable for elucidating the precise arrangement and stereochemistry of the eleven isoprene units, which is a critical determinant of its biological activity. The methodologies and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize Ficaprenol-11 and other long-chain polyprenols.
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